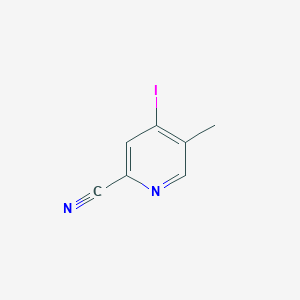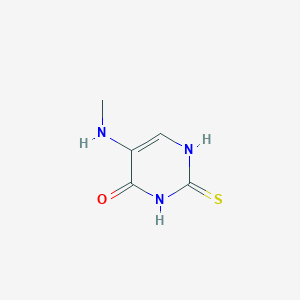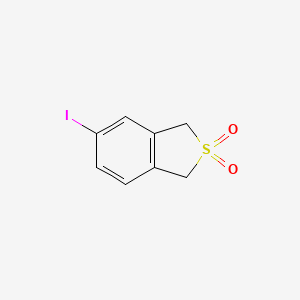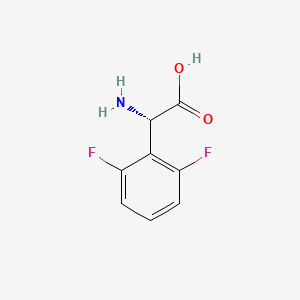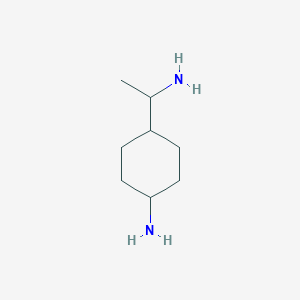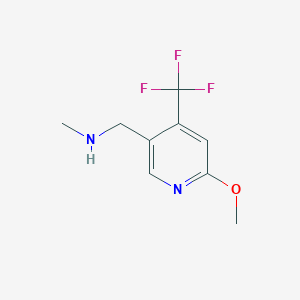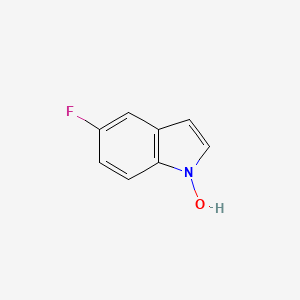
5-Fluoro-1H-indol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1H-indol-1-ol is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 5-position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of 1H-indol-1-ol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-1H-indol-1-ol may involve a multi-step process starting from commercially available indole derivatives. The process includes steps such as nitration, reduction, and fluorination, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1H-indol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydroindoles.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indoles .
Aplicaciones Científicas De Investigación
5-Fluoro-1H-indol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1H-indol-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or interact with cellular receptors to modulate biological responses .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indol-1-ol: The non-fluorinated parent compound.
5-Bromo-1H-indol-1-ol: A brominated derivative with different chemical properties.
5-Chloro-1H-indol-1-ol: A chlorinated analogue with distinct reactivity.
Uniqueness
5-Fluoro-1H-indol-1-ol is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to its non-fluorinated and other halogenated analogues. The fluorine atom enhances its stability, lipophilicity, and binding affinity to various biological targets, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C8H6FNO |
|---|---|
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
5-fluoro-1-hydroxyindole |
InChI |
InChI=1S/C8H6FNO/c9-7-1-2-8-6(5-7)3-4-10(8)11/h1-5,11H |
Clave InChI |
ZIIMOKUHFYBIRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2O)C=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



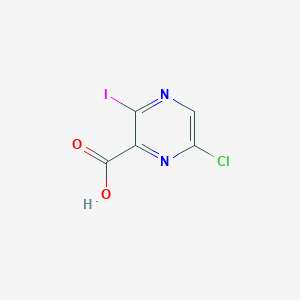
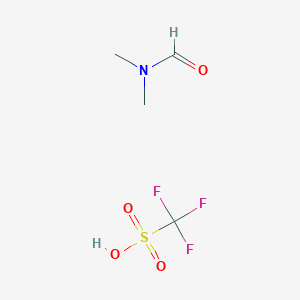
![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)

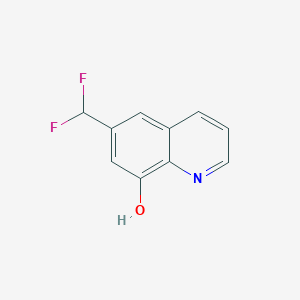
![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)
